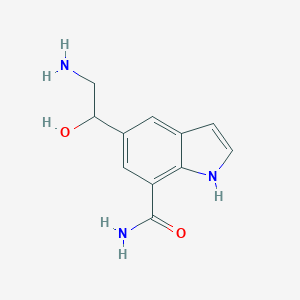

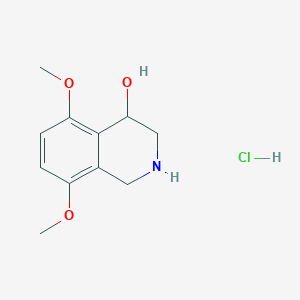

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

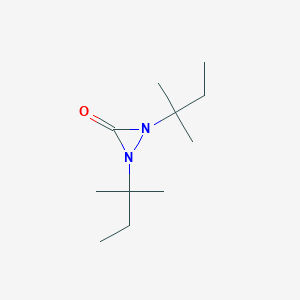

Isoquinoline derivatives, including those with dimethoxy substitutions and a tetrahydroisoquinoline core, are significant due to their diverse pharmacological properties and roles in synthesizing complex molecules. They serve as key intermediates in the synthesis of natural products and drugs, demonstrating a broad range of biological activities.

Synthesis Analysis

Isoquinoline derivatives undergo stereospecific multistep synthesis from racemic bases. Techniques such as acylation, Bischler-Napieralski reaction, and reduction followed by salt formation with muriatic acid are common in their synthesis. The overall yields can vary, highlighting the complexity and efficiency of these synthetic routes (Lin Xi, 2011).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques like X-ray diffractometric analysis. For example, the absolute configurations of optical antipodes of a similar compound were determined, leading to insights into the stereochemistry and molecular interactions within the crystal structure (D. Mondeshka et al., 1992).

Chemical Reactions and Properties

Isoquinoline derivatives exhibit diverse chemical reactivities, including cyclocondensation and reactions with various reagents to introduce new functional groups. Their reactivity is influenced by the presence of methoxy groups and the tetrahydroisoquinoline core, which can undergo various transformations, including N-methylation and cyclization reactions (T. Bailey et al., 1995).

Wissenschaftliche Forschungsanwendungen

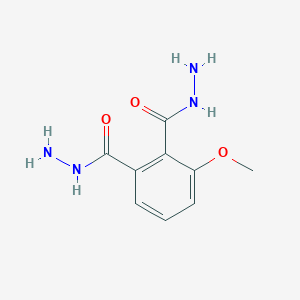

Tetrahydroisoquinolines (THIQs) are a class of compounds known as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities. Originally, THIQs were recognized for their neurotoxicity, but further research has unveiled their potential in preventing Parkinsonism and as anticancer antibiotics. The US FDA approval of trabectedin for soft tissue sarcomas highlights the milestone in anticancer drug discovery utilizing THIQ derivatives. THIQs have been synthesized for various therapeutic activities, showing significant success in cancer and central nervous system (CNS) drug discovery. They are also considered promising candidates for infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc. (Singh & Shah, 2017).

Antioxidant Properties and Applications

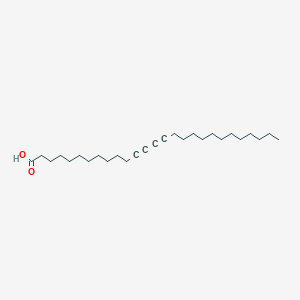

The antioxidant ethoxyquin and its analogues, including THIQ derivatives, have been extensively researched for their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against oxidation. This property is critical for preventing spontaneous combustion of fish meal, which is prone due to its high unsaturation degree. Studies have revealed that THIQ analogues can compete with ethoxyquin in efficacy and price for use as antioxidants in fish meal. Moreover, on storage, these compounds transform into potent antioxidants in their right, suggesting their role in extending the shelf life of fish meal and possibly other food products (de Koning, 2002).

Role in Medicinal Chemistry

THIQ scaffolds have been under extensive modification to develop potent drug molecules for treating several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties further enhance their therapeutic potential, making them suitable candidates for drug development. Recent research focusing on 8-hydroxyquinoline derivatives has shown significant biological activities, underscoring the importance of THIQ derivatives in medicinal chemistry (Gupta, Luxami, & Paul, 2021).

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, THIQ-based materials, such as BODIPY-based organic semiconductors, have shown potential applications in OLED devices. These materials offer a platform for the development of 'metal-free' infrared emitters, showcasing the versatility of THIQ derivatives beyond pharmaceutical applications. Their use in OLEDs represents a significant step forward in the design and development of new conjugated systems for organic optoelectronics (Squeo & Pasini, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning"1. Hazard statements include H302, H315, H319, and H3351. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P5011.

Zukünftige Richtungen

The search results do not provide specific future directions for this compound. However, given its chemical structure, it could potentially be used in proteomics research applications4.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

Eigenschaften

IUPAC Name |

5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-9-3-4-10(15-2)11-7(9)5-12-6-8(11)13;/h3-4,8,12-13H,5-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNUUXMMQHLYEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CNCC(C2=C(C=C1)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585831 |

Source

|

| Record name | 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride | |

CAS RN |

102073-77-8 |

Source

|

| Record name | 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)

![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)